Sargachromenol

説明

Molecular Structure and Stereochemical Properties

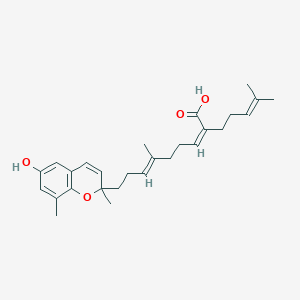

This compound possesses the molecular formula C27H36O4 with a molecular weight of 424.6 grams per mole. The compound features a complex molecular architecture characterized by a chromene ring system connected to an extended polyunsaturated fatty acid chain. The International Union of Pure and Applied Chemistry systematic name for this compound is (2Z,6E)-9-(6-hydroxy-2,8-dimethylchromen-2-yl)-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid.

The structural framework of this compound consists of a 6-hydroxy-2,8-dimethylchromene moiety connected through a three-carbon linker to a polyunsaturated carboxylic acid chain. The chromene ring system contains hydroxyl and methyl substituents at specific positions, contributing to the compound's overall polarity and structural rigidity. The extended carbon chain features multiple double bonds with defined geometric configurations, specifically (2Z,6E), indicating the presence of both cis and trans double bond arrangements.

Stereochemical analysis reveals that this compound contains one defined stereocenter, specifically at the C-2 position of the chromene ring system. The compound exists as the R-enantiomer, designated as (R)-sargachromenol, which represents the naturally occurring configuration found in marine algae sources. The stereochemical assignment has been confirmed through various analytical techniques including circular dichroism spectroscopy and nuclear magnetic resonance analysis.

The three-dimensional molecular conformation of this compound demonstrates significant flexibility in the polyunsaturated chain region while maintaining relative rigidity in the chromene ring system. Computational modeling studies have revealed that the molecule adopts extended conformations in solution, with the carboxylic acid terminus positioned away from the chromene ring system. The presence of multiple double bonds creates specific geometric constraints that influence the overall molecular shape and potential intermolecular interactions.

Physicochemical Properties and Spectroscopic Identification

This compound exhibits distinct physicochemical properties that facilitate its identification and characterization. The compound appears as a colorless oil at room temperature with specific optical rotation values that vary depending on the solvent system used for measurement. In methanol solution, this compound demonstrates an optical rotation of +0.029 degrees at 20°C and concentration of 0.15 mg/mL.

The ultraviolet-visible absorption spectrum of this compound in methanol reveals characteristic absorption maxima at 203 nanometers (log ε: 5.49) and 295 nanometers (log ε: 4.42). These absorption bands correspond to electronic transitions within the chromene ring system, particularly the extended conjugated system involving the aromatic ring and adjacent functional groups. The longer wavelength absorption at 295 nanometers is attributed to the π→π* transition of the substituted phenolic chromene system.

Infrared spectroscopic analysis provides crucial information about the functional groups present in this compound. The infrared spectrum exhibits characteristic absorption bands at 3427 wavenumbers corresponding to hydroxyl group stretching vibrations, bands at 2928 and 2856 wavenumbers representing carbon-hydrogen stretching vibrations of the aliphatic chain, and bands at 1657 and 1626 wavenumbers indicating carbonyl and carbon-carbon double bond stretching vibrations respectively.

Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation of this compound. Proton nuclear magnetic resonance analysis conducted at 400 megahertz reveals multiple distinct signal patterns corresponding to different molecular regions. The aromatic region displays signals around 5.60 parts per million as a doublet with coupling constant of 7.8 hertz, characteristic of the chromene ring protons. The aliphatic region shows complex multiplet patterns corresponding to the methylene and methyl groups of the polyunsaturated chain.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of this compound. The spectrum reveals 27 distinct carbon signals corresponding to the molecular formula, with characteristic chemical shifts for the chromene carbons appearing in the aromatic region (100-160 parts per million), aliphatic carbons in the 20-80 parts per million range, and the carboxylic acid carbon appearing around 172 parts per million.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns useful for structural confirmation. Electrospray ionization mass spectrometry in negative ion mode produces a molecular ion peak at mass-to-charge ratio 423, corresponding to the deprotonated molecular ion [M-H]⁻. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula with high accuracy.

Isomeric Variations and Structural Analogues

This compound exists in multiple isomeric forms that arise from different stereochemical configurations and structural modifications. The primary isomeric variation involves the stereochemistry at the C-2 position of the chromene ring, resulting in both R and S enantiomers. Research has demonstrated that both (R)-sargachromenol and (S)-sargachromenol occur naturally, though the R-configuration appears to be the predominant form in most marine algae sources.

Molecular docking studies have revealed distinct binding properties between the R and S isomers of this compound. The R-isomer demonstrates specific interaction patterns with target proteins through conventional hydrogen bonding with glutamic acid residues at position 376, along with alkyl interactions involving alanine-354, valine-379, valine-380, and valine-518 residues. In contrast, the S-isomer exhibits different binding orientations with alkyl interactions involving alanine-354, valine-380, and valine-518, along with pi-alkyl interactions with histidine residues.

Several structural analogues of this compound have been identified from marine sources, collectively known as sargachromanol derivatives. These compounds share the basic chromene-polyunsaturated acid framework but differ in substitution patterns, chain length, or degree of unsaturation. Notable analogues include sargachromanol D, sargachromanol E, sargachromanol G, and sargachromanol I, which have been isolated from various Sargassum species.

Sargachromanol S represents a recently identified structural variant with the molecular formula C27H42O4 and molecular weight of 430.3 grams per mole. This analogue differs from this compound in the degree of saturation of the polyunsaturated chain, containing additional hydrogen atoms that result in a fully saturated or partially saturated carbon chain. Nuclear magnetic resonance analysis reveals similar chromene ring patterns but distinct aliphatic region signals corresponding to the modified chain structure.

Another significant analogue, sargachromanol T, shares the same molecular formula as sargachromanol S but exhibits different stereochemical properties, as evidenced by its negative optical rotation value of -0.131 degrees in methanol solution. The ultraviolet absorption spectrum of sargachromanol T shows similar absorption maxima at 204 and 297 nanometers, confirming the presence of the chromene chromophore system.

The structural diversity within the this compound family extends to include 7-methyl-sargachromenol, which features an additional methyl group at the 7-position of the chromene ring system. This methylated derivative also exists as both R and S enantiomers, each demonstrating distinct molecular interaction patterns and binding energies in computational studies. The presence of the additional methyl group influences the overall molecular conformation and may affect the compound's physicochemical properties.

Analysis of structure-activity relationships among this compound analogues suggests that stereochemistry plays a significant role in determining molecular properties. Studies comparing R and S enantiomers have revealed that the stereochemical configuration at the chromene ring significantly influences molecular interactions and binding affinities. The presence of additional substituents, such as methyl groups, further modifies these properties, creating a diverse family of structurally related compounds with varying physicochemical characteristics.

The identification of multiple this compound analogues from different marine sources indicates active biosynthetic pathways that generate structural diversity through enzymatic modifications. These natural variations provide valuable insights into the biosynthetic mechanisms responsible for meroterpenoid production in marine organisms and offer opportunities for understanding structure-property relationships within this important class of natural products.

特性

分子式 |

C27H36O4 |

|---|---|

分子量 |

424.6 g/mol |

IUPAC名 |

(2Z,6E)-9-(6-hydroxy-2,8-dimethylchromen-2-yl)-6-methyl-2-(4-methylpent-3-enyl)nona-2,6-dienoic acid |

InChI |

InChI=1S/C27H36O4/c1-19(2)9-6-12-22(26(29)30)13-7-10-20(3)11-8-15-27(5)16-14-23-18-24(28)17-21(4)25(23)31-27/h9,11,13-14,16-18,28H,6-8,10,12,15H2,1-5H3,(H,29,30)/b20-11+,22-13- |

InChIキー |

QKXAGRZCXAYBQX-WDZAAMDOSA-N |

異性体SMILES |

CC1=CC(=CC2=C1OC(C=C2)(C)CC/C=C(\C)/CC/C=C(/CCC=C(C)C)\C(=O)O)O |

正規SMILES |

CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)CCC=C(CCC=C(C)C)C(=O)O)O |

同義語 |

sargachromenol |

製品の起源 |

United States |

科学的研究の応用

Neuroprotective Effects

Mechanism of Action

Sargachromenol has demonstrated significant neuroprotective properties, particularly in the context of neurodegenerative diseases. A study published in Marine Drugs indicated that this compound can attenuate glutamate-induced neuronal cell death and oxidative stress by modulating key cellular signaling pathways. Specifically, it inhibits the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways while activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase 1 (HO-1) pathway .

Case Study

In experimental models using HT22 neuronal cells, this compound pretreatment significantly reduced cell death from glutamate toxicity. The compound was shown to decrease the expression of pro-apoptotic proteins (such as Bax and p53) while increasing anti-apoptotic proteins (like Bcl-2), thus suggesting its potential as a therapeutic agent for neurodegenerative conditions such as Alzheimer's and Parkinson's diseases .

Anti-Inflammatory Properties

Mechanism of Action

this compound exhibits potent anti-inflammatory effects, particularly through its action on macrophages. Research indicates that it inhibits lipopolysaccharide (LPS)-induced production of inflammatory mediators such as nitric oxide and prostaglandin E2 in RAW 264.7 macrophage cells. This inhibition occurs via downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both crucial for inflammatory responses .

Case Studies

- LPS-Induced Inflammation: In a study focusing on LPS-stimulated macrophages, this compound demonstrated a dose-dependent reduction in inflammatory markers. It effectively suppressed the NF-κB signaling pathway, which is often activated during inflammatory responses .

- Particulate Matter-Induced Inflammation: Another study showed that this compound could inhibit inflammation induced by particulate matter exposure through Toll-like receptor-mediated pathways, further supporting its role in managing inflammation-related conditions .

Summary Table of Applications

準備方法

Ethanol-Based Extraction

The majority of studies employ 70% ethanol as the primary solvent due to its balance between polarity and extraction efficiency. In a standardized protocol, ground S. horneri is subjected to 70% ethanol extraction at 65–80°C for 12 hours, yielding a crude extract (SHE) with a 15–20% recovery rate. Ethanol’s ability to solubilize both polar and non-polar compounds ensures broad-spectrum extraction of meroterpenoids, including this compound. Post-extraction, the solution is concentrated via rotary evaporation and defatted using white clay and cellulose to remove lipids and heavy metals.

Table 1: Ethanol Extraction Parameters for this compound

Solvent Partitioning

Partitioning the crude extract using n-hexane and ethyl acetate isolates this compound into the hexane fraction (SHEH), which is enriched with low-polarity compounds. Sequential partitioning steps (e.g., 90:10 to 50:50 hexane:ethyl acetate gradients) further refine the extract, with the 64:40 ratio yielding the highest this compound concentration. This step is critical for eliminating polysaccharides and pigments that interfere with downstream purification.

Chromatographic Purification

Open Column Chromatography

The hexane fraction is subjected to open-column chromatography using octadecyl silica (ODS) stationary phases. Elution with hexane:ethyl acetate gradients (70:30 to 50:50) separates this compound from co-eluting terpenoids. Fractions are monitored via thin-layer chromatography (TLC), with this compound identified by its distinct UV-Vis absorption at 254 nm.

Preparative High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reverse-phase preparative HPLC. A C18 column (10 μm, 10 × 250 mm) with a mobile phase of 0.01% trifluoroacetic acid in water (A) and acetonitrile (B) achieves baseline separation. This compound elutes at 18–20 minutes under a linear gradient from 60% B to 100% B over 30 minutes. Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 424.23 [M+H]⁺, aligning with its theoretical mass (424.6 g/mol).

Table 2: HPLC Parameters for this compound Purification

| Parameter | Value/Description | Source |

|---|---|---|

| Column | Cosmosil C18 (10 μm, 10 × 250 mm) | |

| Mobile phase | 0.01% TFA in H₂O (A), ACN (B) | |

| Gradient | 60% B to 100% B over 30 minutes | |

| Retention time | 18–20 minutes | |

| Purity | ≥90% |

Advanced Extraction Technologies

Pressurized Liquid Extraction (PLE)

Recent studies on Sargassum serratifolium demonstrate that PLE at 100°C using methanol achieves a 22% total yield, though this compound recovery remains lower (1.2 mg/g) compared to conventional methods. Elevated temperatures enhance cell wall disruption but may degrade heat-sensitive compounds, necessitating optimization for S. horneri.

Supercritical Fluid Extraction (SFE)

SFE with CO₂ and ethanol co-solvents offers an eco-friendly alternative, yielding extracts with high antioxidant capacity but suboptimal this compound recovery (0.8 mg/g). The non-polar nature of CO₂ limits its efficacy for meroterpenoids, highlighting the need for modifier optimization.

Table 3: Comparison of Extraction Methods

| Method | Yield (%) | SCM Recovery (mg/g) | Phenolics (mg GAE/g) | Source |

|---|---|---|---|---|

| Ethanol extraction | 15–20 | 2.5 | 45 | |

| Methanol extraction | 18 | 1.5 | 50 | |

| PLE (100°C) | 22 | 1.2 | 55 | |

| SFE (CO₂ + ethanol) | 12 | 0.8 | 40 |

Structural Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution MS are indispensable for structural elucidation. Key NMR signals for this compound include δₕ 5.35 (1H, t, H-7), δₕ 1.68 (3H, s, H-15), and δc 124.5 (C-7), confirming its meroterpenoid backbone. Purity assessments via HPLC-DAD-ESI/MS ensure compliance with pharmaceutical standards .

Q & A

Q. What are the primary biological activities of Sargachromenol, and what experimental models are used to validate them?

this compound exhibits anti-inflammatory, neuroprotective, and enzyme-inhibitory properties. Key assays include:

- Anti-inflammatory activity : LPS-stimulated BV-2 or RAW264.7 cells are used to measure NO production (Griess assay), PGE2 levels (ELISA), and cytokine expression (e.g., IL-1β, TNF-α via qPCR/Western blot) .

- Neuroprotection : PC12D cells are treated with this compound in serum-free medium to assess neuronal survival (MTT assay) and neurite outgrowth (microscopy), often combined with NGF to study synergistic effects .

- Enzyme inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition assays (Ellman’s method) with IC50 values ranging from 7.3–97.3 µM depending on experimental conditions .

Q. What methodologies are employed for isolating and characterizing this compound from marine algae?

- Extraction : Ethanol or methanol solvent extraction followed by partitioning (e.g., hexane fractionation) .

- Purification : Column chromatography (silica gel, Sephadex LH-20) and HPLC. Structural elucidation via NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry .

- Quantification : LC-MS or GC-MS for purity assessment and concentration determination in extracts .

Q. What in vitro assays are standard for evaluating this compound’s neuroprotective effects?

- Neuronal survival : Serum-deprived PC12D cells treated with this compound (0–50 ng/ml NGF), assessed via MTT or LDH release assays .

- Signaling pathway analysis : Pharmacological inhibitors (e.g., wortmannin for PI3K, U0126 for MEK/ERK) to dissect pathways involved in neurite outgrowth and survival .

Advanced Research Questions

Q. How does this compound modulate NF-κB and MAPK pathways in anti-inflammatory studies, and what methodological approaches confirm this?

- NF-κB inhibition : Western blotting for IκB-α degradation and nuclear translocation of NF-κB (immunofluorescence). Reporter gene assays (e.g., luciferase) quantify transcriptional activity .

- MAPK regulation : Phospho-specific antibodies detect ERK/JNK/p38 activation in LPS-stimulated microglia. Dose-dependent suppression of phosphorylated ERK/JNK correlates with reduced pro-inflammatory mediators .

Q. How can researchers resolve discrepancies in reported IC50 values for this compound’s enzyme inhibition (e.g., AChE/BChE)?

- Comparative analysis : Standardize assay conditions (substrate concentration, incubation time) across studies. For example, Choi et al. (IC50: 32.7 µM for AChE) vs. Seong et al. (IC50: 97.3 µM) used different enzyme sources and buffer systems .

- Validation : Replicate assays with purified this compound and include positive controls (e.g., galantamine) to calibrate inter-lab variability .

Q. What experimental designs are optimal for studying this compound’s dual signaling pathways in neuroprotection?

- Pathway-specific inhibitors : Pre-treat PC12D cells with PKA inhibitors (H89) or PI3K inhibitors (wortmannin) to isolate cAMP/PKA (neurite outgrowth) vs. PI3K/Akt (survival) pathways .

- Time-course experiments : Monitor phosphorylation events (e.g., Akt, CREB) at intervals (0–48 hrs) to map temporal activation .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of this compound on melanogenesis?

- Context-dependent activity : this compound-rich fractions (e.g., SPHF from Sargassum spp.) inhibit tyrosinase in B16F10 melanoma cells but may show variability due to:

- Extract composition : Co-isolated compounds (e.g., sargaquinoic acid) may synergize or antagonize effects .

- Cell-specific responses : Differences in basal melanin levels or α-MSH receptor expression across cell lines .

Methodological Best Practices

Q. How to design dose-response experiments for this compound’s anti-inflammatory activity?

- Concentration range : Test 0.1–100 µM based on prior IC50 data (e.g., COX-2 inhibition at 0.25–1 mM in RAW264.7 cells) .

- Controls : Include LPS-only (positive control) and dexamethasone (anti-inflammatory reference) .

Q. What strategies ensure reproducibility in studying this compound’s signaling mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。